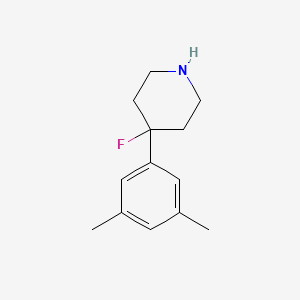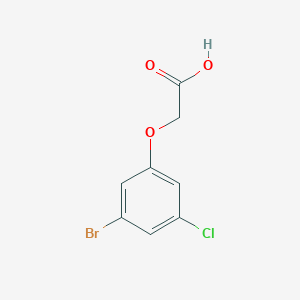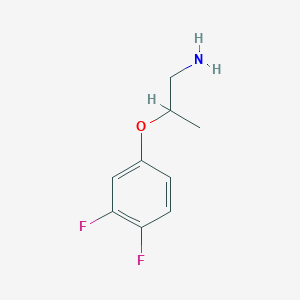
2-(3,4-Difluoro-phenoxy)-propylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Difluoro-phenoxy)-propylamine is an organic compound characterized by the presence of a propylamine group attached to a difluorophenoxy moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluoro-phenoxy)-propylamine typically involves the reaction of 3,4-difluorophenol with propylamine under controlled conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by nucleophilic substitution with propylamine . The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Difluoro-phenoxy)-propylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The difluorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
2-(3,4-Difluoro-phenoxy)-propylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in enzyme studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(3,4-Difluoro-phenoxy)-propylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Difluorophenol: A precursor in the synthesis of 2-(3,4-Difluoro-phenoxy)-propylamine.
2-(3,4-Difluoro-phenoxy)-acetonitrile: Another derivative with similar structural features.
3,4-Difluorophenylboronic acid: Used in similar synthetic applications.
Uniqueness
This compound is unique due to its specific combination of a difluorophenoxy group with a propylamine moiety. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H11F2NO |
|---|---|
Poids moléculaire |
187.19 g/mol |
Nom IUPAC |
2-(3,4-difluorophenoxy)propan-1-amine |
InChI |
InChI=1S/C9H11F2NO/c1-6(5-12)13-7-2-3-8(10)9(11)4-7/h2-4,6H,5,12H2,1H3 |
Clé InChI |
MHZVFWJXFLKMDT-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)OC1=CC(=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Aminoethyl)(methyl)amino]-N,N-dimethylacetamide](/img/structure/B13242355.png)
![Methyl 2,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13242356.png)
![4-{[(Furan-2-yl)methanesulfonyl]methyl}piperidine](/img/structure/B13242360.png)
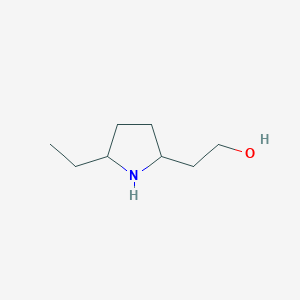
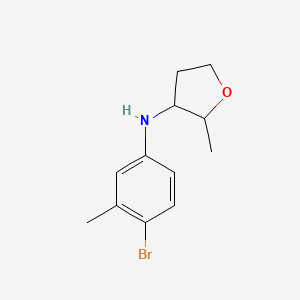
![2-[(2-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B13242371.png)
![5-(Azetidin-3-yl)-3-[(4-methylphenyl)methyl]-1,2,4-oxadiazole](/img/structure/B13242380.png)


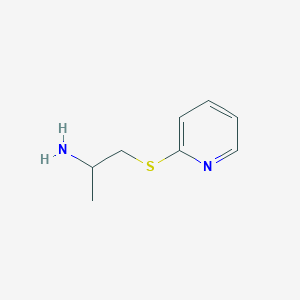
![(2S)-2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol](/img/structure/B13242399.png)
